molecular formula C4H9ClF3NO B1613611 O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride CAS No. 676525-70-5

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

Cat. No.: B1613611
CAS No.: 676525-70-5
M. Wt: 179.57 g/mol
InChI Key: URZPCIQCWJFPDF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound carries the PubChem identifier 23103186 and possesses the molecular formula C₄H₈ClF₃NO₂. The systematic name reflects the structural arrangement where a 4,4,4-trifluorobutyl group is attached via an ether linkage to the oxygen atom of hydroxylamine, with the entire molecule existing as a hydrochloride salt.

The compound exhibits a molecular weight of 179.57 grams per mole, as calculated by computational chemistry methods. Alternative nomenclature includes O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride, emphasizing the salt formation between the parent hydroxylamine and hydrochloric acid. The parent compound, O-(4,4,4-trifluorobutyl)hydroxylamine, is catalogued under PubChem identifier 19426610.

Several synonyms exist in chemical databases, including SCHEMBL2932470 and DTXSID40630582, which facilitate identification across different research platforms. The compound's systematic classification places it within the hydroxylamine family, specifically as an O-alkylated hydroxylamine derivative bearing fluorinated substituents.

Property Value
Molecular Formula C₄H₈ClF₃NO₂
Molecular Weight 179.57 g/mol
PubChem CID 23103186
Parent Compound CID 19426610
Chemical Class Fluorinated Hydroxylamine Hydrochloride

Crystallographic Analysis and Solid-State Properties

The solid-state properties of this compound can be understood through comparison with related hydroxylamine hydrochloride compounds. The hydrochloride salt formation significantly influences the compound's crystalline structure and intermolecular interactions. Similar hydroxylamine hydrochlorides, such as hydroxyammonium chloride, demonstrate characteristic crystallographic features including hydrogen bonding networks between the protonated nitrogen center and chloride anions.

The presence of the trifluorobutyl substituent introduces additional complexity to the solid-state structure through fluorine-hydrogen interactions and altered molecular packing arrangements. The trifluoromethyl group's strong electron-withdrawing nature affects the overall electronic distribution within the crystal lattice, potentially influencing thermal stability and solubility characteristics.

Crystal structure analysis of related compounds reveals that hydroxylamine hydrochlorides typically adopt orthorhombic or monoclinic crystal systems with characteristic space groups. The fluorinated alkyl chain in this compound likely contributes to increased hydrophobic character while maintaining the ionic character necessary for salt formation.

Temperature-dependent structural studies of similar compounds indicate that hydroxylamine hydrochlorides generally exhibit good thermal stability below decomposition temperatures, with the fluorinated substituents potentially enhancing this stability through electronic effects.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, Mass Spectrometry)

Spectroscopic characterization of this compound reveals distinctive features attributable to both the hydroxylamine functionality and the trifluorobutyl substituent. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships.

In proton nuclear magnetic resonance spectroscopy, the trifluorobutyl chain exhibits characteristic multipicity patterns. The terminal trifluoromethyl group appears as a triplet due to coupling with adjacent methylene protons, while the methylene groups display complex multipicity resulting from fluorine-proton coupling and geminal/vicinal proton-proton interactions. The O-methylene protons adjacent to the hydroxylamine oxygen typically appear downfield, reflecting the deshielding effect of the electronegative nitrogen-oxygen bond.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic quartet pattern for the trifluoromethyl carbon, arising from coupling with three equivalent fluorine nuclei. The carbon atoms in the alkyl chain display predictable chemical shifts consistent with their electronic environment, with the carbon bearing the trifluoromethyl group showing significant deshielding.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of the trifluoromethyl group, typically appearing as a singlet in the characteristic chemical shift range for terminal trifluoromethyl groups. The chemical shift and multiplicity patterns confirm the structural integrity of the fluorinated substituent.

Spectroscopic Technique Key Features
¹H Nuclear Magnetic Resonance Trifluoromethyl triplet, methylene multiplets, O-CH₂ downfield
¹³C Nuclear Magnetic Resonance Trifluoromethyl quartet, alkyl chain carbons
¹⁹F Nuclear Magnetic Resonance Trifluoromethyl singlet
Infrared Spectroscopy Nitrogen-Hydrogen stretch, Carbon-Fluorine stretch
Mass Spectrometry Molecular ion peak, fluorinated fragmentation

Infrared spectroscopy identifies characteristic absorption bands including nitrogen-hydrogen stretching vibrations of the protonated hydroxylamine group and carbon-fluorine stretching frequencies unique to the trifluoromethyl functionality. The hydrochloride salt formation introduces additional complexity through hydrogen bonding interactions that affect vibrational frequencies.

Mass spectrometry confirms molecular identity through the molecular ion peak and characteristic fragmentation patterns. The trifluorobutyl substituent produces distinctive fragmentation involving loss of fluorinated fragments, providing structural confirmation and purity assessment.

Electronic Effects of Trifluorobutyl Substituents on Hydroxylamine Reactivity

The introduction of the trifluorobutyl substituent significantly modifies the electronic properties and reactivity of the hydroxylamine functionality. The trifluoromethyl group's strong electron-withdrawing character, transmitted through the alkyl chain, influences both the nucleophilicity of the nitrogen atom and the overall chemical behavior of the compound.

The electronic effects manifest primarily through inductive withdrawal of electron density from the hydroxylamine nitrogen, potentially reducing its nucleophilic character compared to unsubstituted hydroxylamines. This electronic modulation affects the compound's participation in nucleophilic substitution reactions and its ability to form coordinate bonds with electrophilic centers.

Research on related alpha-effect nucleophiles demonstrates that the proximity of electronegative substituents can significantly influence reactivity patterns. The trifluorobutyl group's electronic influence extends beyond simple inductive effects, potentially affecting the compound's ability to engage in the characteristic alpha-effect that enhances hydroxylamine nucleophilicity.

The fluorinated substituent also influences the compound's hydrophobic character, affecting its solubility profile and interaction with biological targets. This combination of electronic and physical property modifications makes this compound particularly valuable in medicinal chemistry applications where controlled reactivity and improved pharmacokinetic properties are desired.

Computational studies on similar fluorinated hydroxylamines suggest that the trifluorobutyl substituent creates a unique electronic environment that balances nucleophilic reactivity with enhanced stability. The electron-withdrawing nature of the fluorinated chain may actually contribute to improved selectivity in certain chemical transformations by modulating the energy barriers for competing reaction pathways.

Electronic Effect Impact on Reactivity
Inductive Withdrawal Reduced nucleophilicity at nitrogen
Hydrophobic Character Altered solubility and partitioning
Steric Influence Modified approach geometry for reactions
Stability Enhancement Improved chemical and metabolic stability
Alpha-Effect Modulation Altered nucleophilic reactivity patterns

Properties

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)2-1-3-9-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZPCIQCWJFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630582
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676525-70-5
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Reaction of Hydroxylamine Hydrochloride with 4,4,4-Trifluorobutyl Precursors

One common approach to synthesizing O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride involves the nucleophilic substitution of a suitable trifluorobutyl electrophile with hydroxylamine hydrochloride. This method typically uses 4,4,4-trifluorobutyl halides or related activated derivatives as starting materials.

  • Reaction Conditions: Hydroxylamine hydrochloride is reacted with the trifluorobutyl electrophile in an alcoholic solvent such as ethanol, often at elevated temperatures (~78°C) for several hours (6–10 h) to ensure complete conversion.
  • Yield: Reported yields for similar trifluoromethylated hydroxylamine derivatives exceed 85%, indicating the efficiency of this synthetic route.

This method benefits from straightforward reaction conditions and the availability of hydroxylamine hydrochloride as a reagent. However, the choice of trifluorobutyl precursor and control of reaction parameters are critical to minimize side reactions and maximize purity.

Cyclocondensation and Acylation Routes as Precursors to Hydroxylamine Derivatives

Related synthetic strategies involve the preparation of trifluoromethylated hydroxylamine derivatives through cyclocondensation reactions of trifluoromethylated keto compounds with hydroxylamine hydrochloride.

  • Example: Cyclocondensation of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one with hydroxylamine hydrochloride in ethanol at 78°C for 6–10 hours yields hydroxylamine derivatives with high efficiency (89–91%).
  • Mechanism: The hydroxylamine attacks the carbonyl group, leading to cyclization and formation of isoxazole or related heterocyclic structures that can be further modified to obtain the target hydroxylamine hydrochloride.

This method is useful for synthesizing structurally complex hydroxylamine derivatives and can be adapted for the trifluorobutyl analogs through appropriate precursor design.

Data Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Nucleophilic substitution with hydroxylamine hydrochloride 4,4,4-Trifluorobutyl halide + NH2OH·HCl EtOH, 78°C, 6–10 h 85–91 Straightforward, high yield, sensitive to precursor
Cyclocondensation with trifluoromethylated keto compounds 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one + NH2OH·HCl EtOH, 78°C, 6–10 h 89–91 Produces heterocyclic hydroxylamine derivatives
Industrial hydroxylamine hydrochloride synthesis (adapted) Acetone + HNO3 + HCl + Cl2 0–70°C, chlorination, hydrolysis High Basis for scale-up, adaptable for trifluorobutyl analogs

Research Findings and Considerations

  • Purity and Stability: Hydroxylamine hydrochloride derivatives, especially fluorinated ones, require careful handling due to sensitivity to moisture and potential decomposition. Crystallization under reduced pressure is commonly used to obtain pure products.
  • Solvent Effects: Ethanol is preferred for its solvent properties and ability to dissolve both reactants and products efficiently, facilitating reaction kinetics and isolation.
  • Reaction Time and Temperature: Maintaining reaction temperatures around the boiling point of ethanol (78°C) optimizes reaction rates without degrading sensitive functional groups.
  • Safety: Due to the hazardous nature of hydroxylamine and chlorinating agents, reactions must be conducted with appropriate safety protocols, including controlled addition rates and temperature monitoring.

Chemical Reactions Analysis

Types of Reactions: O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The hydroxylamine moiety can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property O-(4,4,4-Trifluorobutyl)hydroxylamine HCl (Inferred) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl O-(2,2,2-Trifluoroethyl)hydroxylamine HCl
Molecular Formula C₄H₆F₃NO·HCl C₆HF₅CH₂ONH₂·HCl C₂H₃F₃NO·HCl
Molecular Weight ~196.56 (calculated) 249.56 169.51
CAS RN Not available 57981-02-9 Not specified
Melting Point ~150–170°C (estimated) 215°C 161–163°C
Storage Conditions Likely 2–8°C (inferred from analogs) Not specified 2–8°C
Purity >95% (typical for analogs) >98.0% Not specified

Key Observations :

  • The pentafluorobenzyl analog exhibits the highest melting point (215°C), attributed to strong intermolecular interactions (e.g., π-stacking, fluorine-mediated crystal packing) .
  • The trifluoroethyl derivative has a lower melting point (161–163°C), likely due to reduced molecular symmetry and weaker crystal lattice forces .
  • The hypothetical trifluorobutyl analog may display intermediate melting behavior, influenced by chain flexibility and fluorine content.

Functional Differences :

  • The benzyl group in the pentafluorobenzyl derivative enhances electron-withdrawing effects, making it ideal for stabilizing reactive intermediates in analytical chemistry .

Q & A

Basic: What are the recommended synthetic routes for O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 4,4,4-trifluorobutyl bromide or chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or K₂CO₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of alkyl halide to hydroxylamine), temperature (room temperature to 50°C), and solvent polarity (e.g., ethanol/water mixtures). Monitoring by TLC or HPLC ensures completion . For higher yields, phase-transfer catalysts like tetrabutylammonium bromide may improve alkylation efficiency.

Basic: How should researchers purify and characterize this compound to ensure analytical reliability?

Methodological Answer:
Purification typically involves recrystallization from ethanol or acetonitrile to remove unreacted hydroxylamine or alkyl halides. Characterization requires:

  • ¹H/¹⁹F NMR : To confirm the trifluorobutyl group (δ ~-65 ppm for CF₃) and hydroxylamine proton (δ ~5–6 ppm).
  • Mass Spectrometry (ESI-MS) : For molecular ion verification ([M+H]⁺ expected at ~212.6 Da).
  • Elemental Analysis : To validate Cl⁻ content (theoretical ~16.7%) .
    Note: Purity >98% is critical for reproducibility in downstream applications.

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
The trifluorobutyl group enhances lipophilicity and metabolic stability, making this reagent valuable for:

  • Heterocycle Synthesis : Cyclization reactions to form isoxazolines or oxadiazoles via [3+2] dipolar cycloaddition with alkynes or nitriles .
  • Protecting Groups : Temporary protection of amines or hydroxyl groups in multi-step syntheses, with deprotection under mild acidic conditions .

Advanced: How can researchers address contradictory data in the synthesis of this compound?

Methodological Answer:
Contradictions in yield or purity often arise from:

  • Alkyl Halide Reactivity : 4,4,4-Trifluorobutyl bromide may hydrolyze prematurely; use freshly distilled reagents or anhydrous conditions.
  • Byproduct Formation : Monitor for N-alkylated byproducts (e.g., dialkylhydroxylamines) via LC-MS. Adjust reaction time or stoichiometry to suppress side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate alkylation but require rigorous drying to avoid hydrolysis.

Advanced: What analytical techniques are suitable for studying the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., stability up to 150°C).
  • HPLC-UV/MS : Monitor hydrolytic degradation (e.g., free hydroxylamine release) in aqueous buffers (pH 4–9) over 72 hours.
  • Solid-State NMR : Detect crystalline phase changes during long-term storage at -20°C vs. 4°C.
    Stabilizers like desiccants (silica gel) or inert atmospheres (argon) are recommended for prolonged storage .

Advanced: How does this compound compare to other hydroxylamine derivatives in derivatizing carbonyl compounds?

Methodological Answer:
The trifluorobutyl group improves volatility for GC-MS analysis of carbonyls (e.g., aldehydes/ketones) compared to non-fluorinated analogs. Key metrics:

  • Derivatization Efficiency : >90% at 25°C in 30 minutes (vs. 60+ minutes for pentafluorobenzyl derivatives).
  • Detection Limits : Sub-ppb levels achieved due to enhanced electron-capture properties .
    However, steric hindrance may reduce reactivity with bulky carbonyls, necessitating longer reaction times .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl release during decomposition.
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced: What mechanistic insights exist for its role in inhibiting enzymes like monoamine oxidase (MAO)?

Methodological Answer:
The hydroxylamine moiety acts as a reversible MAO inhibitor by binding to the flavin cofactor, while the trifluorobutyl group enhances membrane permeability. Key studies include:

  • Kinetic Assays : IC₅₀ values determined via fluorometric assays using kynuramine as a substrate.
  • Docking Simulations : Trifluorobutyl’s hydrophobic interactions with MAO-B’s active site pockets improve selectivity over MAO-A .

Advanced: How can researchers resolve low yields in coupling reactions using this compound?

Methodological Answer:
Low yields in amide/heterocycle formation often stem from:

  • Protonation of Hydroxylamine : Use non-acidic conditions (pH 7–8) or coupling agents like EDCI/HOBt to activate carboxylates .
  • Competing Side Reactions : Add molecular sieves to sequester water in nucleophilic acyl substitutions.

Advanced: What strategies enable the use of this compound in metabolic stability studies of drug candidates?

Methodological Answer:
Incorporate the trifluorobutyl group into drug analogs to:

  • Enhance Microsomal Stability : Fluorinated chains resist oxidative degradation in liver microsomes.
  • Track Metabolites : ¹⁹F NMR or LC-MS/MS identifies trifluorobutyl-containing metabolites with high sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

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